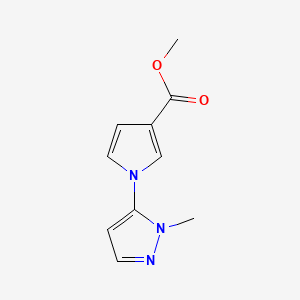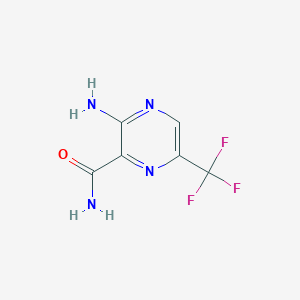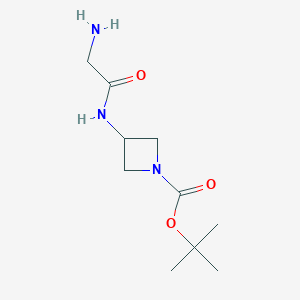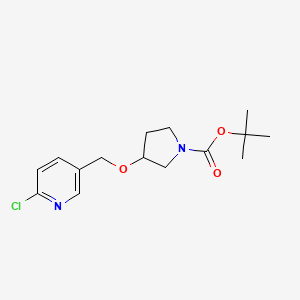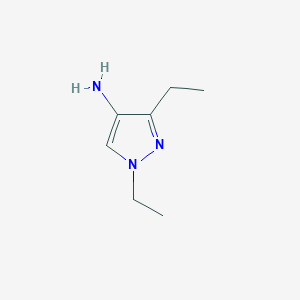![molecular formula C6H12N2O B13979254 2-Oxa-7,9-diazabicyclo[3.3.1]nonane CAS No. 501414-22-8](/img/structure/B13979254.png)
2-Oxa-7,9-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-7,9-diazabicyclo[331]nonane is a heterocyclic compound with a unique bicyclic structure It is characterized by the presence of an oxygen atom and two nitrogen atoms within its bicyclo[331]nonane framework
Preparation Methods
The synthesis of 2-Oxa-7,9-diazabicyclo[3.3.1]nonane can be achieved through several synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties . Another approach focuses on the synthesis of 2-azabicyclo[3.3.1]nonanes, which are structurally related compounds, through the use of macrocyclic diamine alkaloids
Chemical Reactions Analysis
2-Oxa-7,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce halogen atoms into the bicyclic structure .
Scientific Research Applications
2-Oxa-7,9-diazabicyclo[3.3.1]nonane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anticancer agents due to their ability to interact with biological targets . Additionally, this compound is used in the development of ion receptors, metallocycles, and molecular tweezers, which have applications in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been studied as positive allosteric modulators of AMPA receptors, which play a crucial role in cognitive functions and memory . These compounds enhance the activity of AMPA receptors by binding to allosteric sites, leading to improved synaptic transmission and cognitive performance.
Comparison with Similar Compounds
2-Oxa-7,9-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane These compounds share the bicyclo[331]nonane framework but differ in the heteroatoms present in the structure The presence of different heteroatoms, such as sulfur or selenium, can significantly impact the chemical properties and reactivity of these compounds The unique combination of oxygen and nitrogen atoms in 2-Oxa-7,9-diazabicyclo[33
Properties
CAS No. |
501414-22-8 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-oxa-7,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(1)8-6/h5-8H,1-4H2 |
InChI Key |
XUBMWGXQJYWHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CNCC1N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
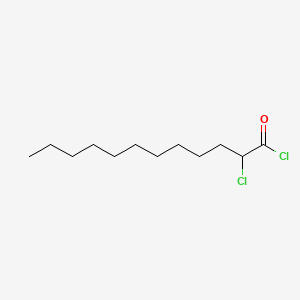
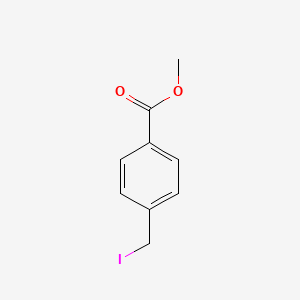
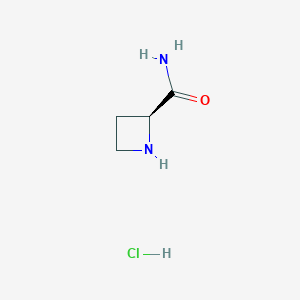
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)


